Research challenge: Unmodified cyclopropanecarboxylic acid amides degrade rapidly in vivo via enzymatic oxidation and hydrolysis, limiting prodrug half-life. 1-Methyl-CPA introduces a quaternary α-carbon and hyperconjugative electron donation, delivering:
Procurement-ready with stringent QC, global shipping.
1-Methylcyclopropane-1-carboxylic acid (CAS 6914-76-7) is a highly strained, aliphatic cyclic carboxylic acid featuring an α-methylated quaternary carbon. In industrial procurement and medicinal chemistry, it is primarily sourced as a premium building block to introduce extreme conformational rigidity and steric bulk without significantly inflating molecular weight or lipophilicity [1]. Unlike standard linear or unbranched cyclic aliphatic acids, the 1-methylcyclopropyl moiety imparts unique hyperconjugative stabilization to its downstream derivatives [2]. This makes it an essential precursor for synthesizing amides and esters that require exceptional resistance to acid/base hydrolysis and enzymatic oxidation, particularly in the development of advanced active pharmaceutical ingredients (APIs) and highly stable prodrugs [1].
FFA3-selective GPCR tool compound — reported as a selective orthosteric ligand for FFA3 (GPR41) in SAR studies.
Pathway-specific activation context — supports FFA3 signaling studies without FFA2 cross-talk, based on selectivity evidence.
Solid, moderate-melting building block — supplied as a solid with typical research-grade purity; verify lot specifications for assay preparation.
Substituting 1-methylcyclopropane-1-carboxylic acid with unmethylated cyclopropanecarboxylic acid or pivalic acid (the tert-butyl equivalent) critically compromises downstream performance. Unmethylated cyclopropanecarboxylic acid lacks the α-quaternary carbon, leaving its corresponding amides and esters highly vulnerable to enzymatic cleavage and rapid hydrolysis [1]. Conversely, while pivalic acid provides similar steric bulk, it lacks the cyclopropane ring's unique hyperconjugative electron donation into the carbonyl π* orbital[1]. This structural deficit means pivaloyl derivatives exhibit less than half the acid-catalyzed hydrolytic stability of 1-methylcyclopropyl derivatives [1]. Furthermore, in pharmacological applications, replacing the sp3-hybridized α-methyl group with unbranched or sp2-hybridized analogs completely alters receptor selectivity, leading to off-target activation in free fatty acid receptor assays [2].
Target compound
1-Methylcyclopropane-1-carboxylic acid
Quantifiable FFA3 over FFA2 selectivity, driven by sp³ α-carbon and methyl-cyclopropane geometry.
Reported head-to-head comparison: selective FFA3 activation, minimal FFA2 interference.
Common comparator
Propionate (endogenous)
Equipotent agonist at both FFA2 and FFA3; no receptor discrimination.
Non-selective activation may confound pathway-specific interpretation.
When evaluating protective groups or prodrug scaffolds, the benzyl ester of 1-methylcyclopropane-1-carboxylic acid demonstrates exceptional resistance to acidic environments compared to standard sterically hindered alternatives. In 0.1 N HCl at 40 °C, the 1-methylcyclopropyl ester achieves a half-life of 267.5 hours, whereas the structurally analogous pivalic acid ester degrades much faster, with a half-life of only 125.7 hours [1].
| Evidence Dimension | Acid-catalyzed hydrolytic half-life (t1/2) |
| Target Compound Data | 267.5 hours |
| Comparator Or Baseline | Pivalic acid ester (125.7 hours) |
| Quantified Difference | >2.1-fold increase in acidic stability |
| Conditions | 0.1 N HCl at 40 °C |
Procuring this compound instead of pivalic acid allows formulators to more than double the gastric and acidic stability of ester-linked prodrugs or acid-sensitive intermediates.
Supports FFA3-selective pathway interpretation
Human FFA2/FFA3 in HEK293 cells; propionate equipotent.
Beyond acidic environments, the hyperconjugative stabilization provided by the 1-methylcyclopropyl group also extends to alkaline conditions. Under base-promoted hydrolysis, the 1-methylcyclopropanecarboxylic acid ester remains 1.3 times more stable than the highly hindered pivalic acid ester [1]. This stabilization arises from the cyclopropyl group's ability to donate electron density into the carbonyl system, an effect absent in standard aliphatic branched chains [1].
| Evidence Dimension | Base-catalyzed hydrolytic stability |
| Target Compound Data | 1.3x longer half-life |
| Comparator Or Baseline | Pivalic acid ester |
| Quantified Difference | 30% increase in alkaline stability |
| Conditions | pH 10 buffer at 40 °C |
Provides a critical advantage in the downstream processing and formulation of basic pharmaceutical preparations where standard sterically hindered esters typically degrade.
Moderate activation distinct from high-potency non-selective agonists
Propionate pEC₅₀ 4.9–5.7; 10- to 63-fold more potent but non-selective.
The incorporation of 1-methylcyclopropane-1-carboxylic acid into amide scaffolds is a proven strategy to overcome poor metabolic stability in medicinal chemistry. For example, in the development of RIP1 kinase inhibitors, coupling the core amine with 1-methylcyclopropane-1-carboxylic acid yielded the highly potent and metabolically stable candidate RIPA-56 (IC50 = 13 nM) [1]. Unhindered or unmethylated amides in the same series suffered from rapid enzymatic degradation and significantly weaker potency[1].
| Evidence Dimension | Kinase inhibition potency and metabolic stability |
| Target Compound Data | IC50 = 13 nM with high in vivo stability |
| Comparator Or Baseline | Unhindered aliphatic amides (rapidly metabolized, weak potency) |
| Quantified Difference | >50-fold potency increase alongside extended in vivo half-life |
| Conditions | In vitro RIP1 kinase assay and in vivo SIRS disease models |
Medicinal chemists must select this specific building block to lock the bioactive conformation and block α-carbon metabolic liabilities in advanced API synthesis.
Validates SAR rule for FFA receptor selectivity
DMR/GTPγS assays; sp² α-carbon analogs favor FFA2.
In pharmacological assay development, the α-carbon substitution of short-chain fatty acids dictates receptor selectivity. 1-Methylcyclopropane-1-carboxylic acid acts as a highly selective orthosteric agonist for Free Fatty Acid Receptor 3 (FFA3) [1]. In contrast, unsubstituted cyclopropanecarboxylic acid acts as a mixed FFA2/FFA3 agonist, and analogs with sp2-hybridized α-carbons preferentially activate FFA2 [1].
| Evidence Dimension | Receptor activation selectivity |
| Target Compound Data | Distinct preferential activation of hFFA3 |
| Comparator Or Baseline | Unsubstituted cyclopropanecarboxylic acid (Mixed FFA2/FFA3 activation) |
| Quantified Difference | Complete shift in receptor selectivity |
| Conditions | Dynamic mass redistribution (DMR) and inositol monophosphate accumulation assays |
Researchers developing metabolic or diabetes models must procure the 1-methylated analog to isolate FFA3 pathways without confounding FFA2 activation.
Due to its ability to impart hyperconjugative stabilization and steric hindrance, this compound is heavily procured for synthesizing ester and amide prodrugs. It is the optimal choice when the final molecule requires a prolonged half-life in harsh gastrointestinal (acidic) or alkaline environments, significantly outperforming standard tert-butyl (pivaloyl) protecting groups [1].
In medicinal chemistry, 1-methylcyclopropane-1-carboxylic acid is utilized as a terminal capping group to protect amides from enzymatic degradation. It is specifically selected over unmethylated cyclopropyl groups to block α-carbon oxidation while maintaining a low molecular weight, as demonstrated in the synthesis of highly potent RIP1 kinase inhibitors [2].
The compound is used as a highly selective orthosteric agonist in in vitro pharmacological assays. It is the required reagent for researchers needing to differentiate Free Fatty Acid Receptor 3 (FFA3) activity from FFA2 in diabetes, obesity, and metabolic syndrome research, where unbranched short-chain fatty acids fail to provide selectivity [3].
Corrosive